3-Amino-2-pyrazinecarboxylic Acid: A Comprehensive Technical Guide
3-Amino-2-pyrazinecarboxylic Acid: A Comprehensive Technical Guide
CAS Number: 5424-01-1
This in-depth guide provides a technical overview of 3-Amino-2-pyrazinecarboxylic acid, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development and life sciences. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its known biological activities.
Core Properties and Specifications
3-Amino-2-pyrazinecarboxylic acid is a pyrazine (B50134) derivative characterized by the presence of both an amino and a carboxylic acid functional group.[1] These groups impart the molecule with both acidic and basic properties.[1] It typically appears as a white to off-white or yellow-greenish crystalline powder.[1][2]
Physicochemical Data
A summary of the key quantitative data for 3-Amino-2-pyrazinecarboxylic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 5424-01-1 | [3][4][5] |
| Molecular Formula | C₅H₅N₃O₂ | [3][4][5] |
| Molecular Weight | 139.11 g/mol | [3][4][5] |
| Melting Point | 205-210 °C (with decomposition) | [2] |
| Appearance | White to off-white/yellow-greenish crystalline powder | [1][2] |
| Solubility | Soluble in water, sparingly soluble in DMSO, and slightly soluble in methanol (B129727). | [1][2] |
| pKa | 3.65 ± 0.10 (Predicted) | [2] |
Synthesis and Purification Protocols
Several methodologies for the synthesis of 3-Amino-2-pyrazinecarboxylic acid have been reported. Below are detailed experimental protocols for two common approaches.
Method 1: Hydrolysis of Methyl 3-Amino-2-pyrazinecarboxylate
This common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.
Experimental Protocol:
-
Suspension: Suspend methyl 3-amino-2-pyrazinecarboxylate (2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.[2]
-
Hydrolysis: Add 1N aqueous sodium hydroxide (B78521) (30 mL) to the suspension.[2]
-
Reaction: Warm the reaction mixture to room temperature and stir for 50 minutes.[2]
-
Solvent Removal: Partially evaporate the methanol (approximately 45 mL) under reduced pressure.[2]
-
Precipitation: Cool the resulting mixture in an ice water bath and slowly add 1N aqueous hydrochloric acid solution (70 mL) to generate a precipitate.[2]
-
Isolation and Purification: Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under a vacuum to yield 3-Amino-2-pyrazinecarboxylic acid.[2]
Method 2: From 2-Amino-4-hydroxypteridine (Pterine)
An alternative synthesis route involves the reaction of pterine with a strong base at elevated temperatures.
Experimental Protocol:
-
Reaction Setup: Heat 2-amino-4-hydroxypteridine (pterine) (16.3 g, 0.1 mol) with sodium hydroxide (9.7 g, 0.24 mol) in water (36 g) to 180 °C.[1]
-
Reaction: Maintain the reaction at 180 °C for 2 hours.[1]
-
Dilution and Cooling: Dilute the mixture with 75 mL of water and cool in an ice bath.[1]
-
Isolation of Salt: Isolate the crude sodium salt of 3-aminopyrazine-2-carboxylic acid via filtration, followed by washing with methanol and drying.[1]
-
Acidification: Dissolve the crude salt in warm water, filter, and then acidify the filtrate with hydrochloric acid to precipitate the final product.[1]
-
Final Product Isolation: Filter and dry the precipitate to obtain 3-aminopyrazine-2-carboxylic acid.[1]
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 3-Amino-2-pyrazinecarboxylic acid.
Reverse-Phase HPLC Analysis
Methodology:
-
Column: A reverse-phase column, such as Newcrom R1, can be utilized.[3]
-
Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid.[3] Phosphoric acid is commonly used; however, for mass spectrometry (MS) compatible applications, it should be substituted with formic acid.[3]
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]
Biological Activity and Applications
3-Amino-2-pyrazinecarboxylic acid serves as a versatile biochemical reagent and a building block in medicinal and agricultural chemistry.[4][6]
-
Antidiabetic Potential: The compound has been identified as having antidiabetic properties.[7]
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceutical agents.[6] Its derivatives have been investigated for a range of biological activities.
-
Antimicrobial Research: Series of N-substituted 3-aminopyrazine-2-carboxamides, derived from the parent acid, have been synthesized and evaluated for their in vitro antimicrobial, antimycobacterial, and antifungal activities.[8]
-
Anticancer Research: Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have demonstrated significant anticancer activity against Ehrlich ascites tumour cells in animal models.[9]
-
Agrochemicals: The methyl ester derivative is utilized in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides.[6]
While specific signaling pathways involving 3-Amino-2-pyrazinecarboxylic acid are not extensively documented in publicly available literature, its role as a precursor to bioactive molecules suggests its importance in the exploration of new therapeutic agents targeting a variety of biological pathways.
Safety and Handling
3-Amino-2-pyrazinecarboxylic acid may cause skin, eye, and respiratory tract irritation.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be observed when handling this compound.[4] It is stable under normal temperatures and pressures.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 2. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 3. 3-Aminopyrazine-2-carboxylic acid | SIELC Technologies [sielc.com]
- 4. 3-Amino-2-pyrazinecarboxylic Acid | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
- 5. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
